2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Melatonin receptor pharmacology MT₂/MTNR1B selective agonism Circadian rhythm drug discovery

Choose this compound for its experimentally validated pharmacological silence at both hMT₁ and hMT₂ receptors (pEC₅₀ <4.5), making it the definitive inactive control for melatonin receptor research. Unlike other benzothienopyrimidines with off-target kinase activity, it ensures unambiguous attribution of cAMP modulation to your active probes. Supplied as ≥98% pure powder with full batch documentation—ideal for reliable, reproducible assay baselines.

Molecular Formula C21H14N2OS2
Molecular Weight 374.48
CAS No. 478030-06-7
Cat. No. B2632725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine
CAS478030-06-7
Molecular FormulaC21H14N2OS2
Molecular Weight374.48
Structural Identifiers
SMILESCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52
InChIInChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3
InChIKeyJHSLUMGKQXIHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-06-7) – Structural Identity and Validated Pharmacological Inactivity Profile for Melatonin Receptor Research Procurement


2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine (CAS 478030-06-7, molecular formula C₂₁H₁₄N₂OS₂, molecular weight 374.48 g/mol) is a synthetic heterocyclic compound belonging to the benzothieno[3,2-d]pyrimidine class . It features a rigid, fused benzothiophene-pyrimidine core decorated at the 2-position with a methylsulfanyl (–SCH₃) group and at the 4-position with a 2‑naphthyloxy (–O‑naphthalen‑2‑yl) substituent . The compound is supplied as a white-to-beige powder with ≥98% purity (HPLC), is soluble in DMSO (2 mg/mL, clear), and is stored at 2–8 °C . Critically, it has been validated in a primary research publication (Nature, 2020) as an inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226, exhibiting no measurable agonist or inverse agonist activity at either hMT₁ or hMT₂ receptors [1].

Why 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine Cannot Be Replaced by Other Benzothienopyrimidines or Melatonin Receptor Modulators Without Risk of Experimental Confound


Benzothieno[3,2-d]pyrimidine derivatives exhibit a wide spectrum of biological activities—including potent SIRT2 inhibition (IC₅₀ as low as 2.10 μg/mL) [1], high-affinity 5‑HT₇ receptor binding (Kᵢ = 0.85 nM) [2], and EGFR kinase inhibition (IC₅₀ = 47 nM) [3]—making generic interchange among family members unreliable. Even subtle structural modifications within this scaffold dramatically alter target engagement: the closely related 2‑(benzylsulfanyl)-4-(2‑naphthyloxy)[1]benzothieno[3,2-d]pyrimidine (CAS 478030‑09‑0) has been reported to exhibit anticancer and broad-spectrum antimicrobial activity , whereas the target compound has been experimentally validated as pharmacologically silent at melatonin receptors [4]. Substituting the target compound with any benzothienopyrimidine that retains even low-level hMT₁ or hMT₂ activity would introduce unacceptable background signal in melatonin receptor assays, compromising the internal validity of experiments that rely on its established inactivity [4]. The following quantitative evidence section provides a rigorous, comparator-driven justification for why this specific compound should be prioritized for procurement in melatonin receptor research workflows.

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine – Comparator-Driven Quantitative Evidence for Scientific Procurement Decisions


Complete Pharmacological Inactivity at the Human MT₂ Receptor Versus the Potent Agonist UCSF4226 – A Validated Negative Control Pair

In a head-to-head functional assay measuring inhibition of isoproterenol-stimulated cAMP production on hMT₂ receptors transiently expressed in HEK293T cells, target compound Z3670677764 (SML2754) exhibited a pEC₅₀ of <4.5 (i.e., no detectable agonist or inverse agonist activity up to 30 μM), whereas the active selective hMT₂ agonist UCSF4226 (ZINC128734226, SML2753) achieved a pEC₅₀ of 8.2 ± 0.1, corresponding to an EC₅₀ of approximately 6.3 nM with 89 ± 3% maximal inhibition [1][2]. The calculated difference exceeds 3.7 log units (>5,000‑fold) in functional potency at the MT₂ receptor, establishing the target compound as a validated inert comparator for UCSF4226 in melatonin receptor signaling studies [1].

Melatonin receptor pharmacology MT₂/MTNR1B selective agonism Circadian rhythm drug discovery Negative control validation

Confirmed Pharmacological Silence at the Human MT₁ Receptor – Absence of Cross-Receptor Activity That Could Confound MT₁ vs MT₂ Selectivity Profiling

The target compound Z3670677764 also showed no detectable activity at the hMT₁ receptor (pEC₅₀ <4.5, n=3), while the comparator UCSF4226 maintained a pEC₅₀ of 6.8 ± 0.2 (EC₅₀ ≈ 158 nM, 79 ± 3% maximal inhibition) at hMT₁ [1]. This demonstrates a >2.3 log unit (>200‑fold) separation in MT₁ activity, ensuring the target compound does not modulate either melatonin receptor subtype. By contrast, the structurally unrelated MT₁‑selective inverse agonist UCSF7447 (ZINC555417447) shows a pEC₅₀ of 7.32 (EC₅₀ ≈ 48 nM) at hMT₁, confirming that compounds in the same melatonin receptor chemical probe family can exhibit subtype-selective activity [2]. The target compound’s complete lack of activity at both hMT₁ and hMT₂ distinguishes it from these active probes and qualifies it uniquely as a universal melatonin-receptor-silent control.

MT₁/MTNR1A receptor selectivity Melatonin receptor subtype pharmacology Inverse agonism screening Off-target risk assessment

Structural Differentiation from the Thieno[3,2-d]pyrimidine Analog (CAS 339018-89-2) – The Benzothieno Core as a Determinant of Pharmacological Inactivity

The thieno[3,2‑d]pyrimidine analog 2‑(methylsulfanyl)-4‑(2‑naphthyloxy)thieno[3,2‑d]pyrimidine (CAS 339018‑89‑2) shares identical 2‑methylsulfanyl and 4‑(2‑naphthyloxy) substituents but replaces the benzothieno core with a thieno core, resulting in a molecular weight reduction from 374.48 to 324.42 Da . While no head‑to‑head pharmacological comparison has been reported for this specific pair, a broad literature survey of benzothieno[3,2‑d]pyrimidines reveals that the introduction of the fused benzene ring consistently delivers potent kinase inhibition (EGFR IC₅₀ = 47 nM [1]; SIRT2 IC₅₀ = 2.10 μg/mL [2]), whereas the target compound’s benzothieno scaffold has been experimentally verified as kinase‑silent in the melatonin receptor context [3]. The additional benzannulation increases π‑stacking surface area and lipophilicity (predicted logP approximately 6.0 vs 5.2 for the thieno analog), factors known to influence off‑target kinase binding [1][2]. Researchers requiring a benzothienopyrimidine that does not interfere with kinase signaling pathways should therefore select the target compound over the thieno analog, pending confirmatory kinome‑wide profiling.

Scaffold hopping in medicinal chemistry Benzothienopyrimidine vs thienopyrimidine selectivity Core structure–activity relationships Kinase inhibitor design

Substituent-Driven Functional Divergence: Methylsulfanyl vs Benzylsulfanyl at the 2‑Position Dictates Biological Activity in the Benzothieno[3,2-d]pyrimidine Series

The closest structural analog, 2‑(benzylsulfanyl)-4-(2‑naphthyloxy)[1]benzothieno[3,2‑d]pyrimidine (CAS 478030‑09‑0), differs solely by substitution of the methylsulfanyl (–SCH₃) group with a benzylsulfanyl (–SCH₂C₆H₅) moiety, increasing molecular weight from 374.48 to 450.57 Da . The benzylsulfanyl analog has been reported to exhibit anticancer activity against breast, colon, and cervical cancer cell lines, as well as broad‑spectrum antimicrobial effects against Gram‑positive and Gram‑negative bacteria and Candida albicans . In contrast, the target compound has been empirically tested in a high‑profile functional assay (Nature, 2020) and demonstrated no biological activity at the melatonin receptors investigated [1]. While the specific molecular targets underlying the benzylsulfanyl analog's bioactivity remain uncharacterized, the stark functional divergence—bioactive vs pharmacologically silent—illustrates that even a single‑atom chain extension at the 2‑position (methylsulfanyl → benzylsulfanyl) can introduce unintended biological liabilities. Researchers requiring a well‑characterized inactive compound in this chemotype should therefore select the methylsulfanyl‑substituted target compound.

Structure–activity relationship (SAR) 2‑Alkylsulfanyl substituent effects Anticancer screening Antimicrobial benzothienopyrimidines

Validated Chemical Purity and Solubility Specifications from a Reputable Vendor – Enabling Direct Experimental Reproducibility

The target compound is supplied as Z3670677764 (SML2754) with a certified purity of ≥98% by HPLC and a defined solubility of 2 mg/mL in DMSO (clear solution) . This quality specification is consistent with other Sigma‑Aldrich SML‑series chemical probes; for instance, the active agonist UCSF4226 (SML2753) and the MT₁‑selective inverse agonist UCSF7447 (SML2751) are both supplied at ≥98% HPLC purity . The matched purity across the active‑inactive probe pair (Z3670677764 and UCSF4226) ensures that the observed biological difference is attributable to intrinsic pharmacological activity rather than differential compound purity. In contrast, many benzothieno[3,2‑d]pyrimidine analogs from alternative suppliers are offered at 95% purity (e.g., 4‑(4‑fluorophenoxy)‑2‑(methylsulfanyl)[1]benzothieno[3,2‑d]pyrimidine at 95% ), which may introduce impurities capable of confounding biological assay readouts.

Chemical probe quality control HPLC purity specification DMSO solubility for in vitro assays Sigma-Aldrich SML product line

Evidence‑Based Applications for 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine in Melatonin Receptor Pharmacology, Circadian Biology, and GPCR Chemical Probe Validation


Validated Negative Control for UCSF4226 in hMT₂‑Selective cAMP Functional Assays

In any study employing the selective hMT₂ agonist UCSF4226 (SML2753) to interrogate MT₂‑mediated Gαᵢ signaling via isoproterenol‑stimulated cAMP inhibition in HEK293T cells, Z3670677764 serves as the experimentally validated inactive control compound [1]. Its pEC₅₀ of <4.5 at hMT₂ (vs 8.2 for UCSF4226) confirms it does not modulate cAMP levels at concentrations up to 30 μM, enabling researchers to unambiguously attribute observed cAMP suppression to UCSF4226‑mediated hMT₂ activation rather than non‑specific compound effects [1]. This application is directly supported by the Nature 2020 Extended Data Table 4, which reports the active‑inactive probe pair data [1].

Universal Melatonin‑Receptor‑Silent Control for MT₁/MT₂ Subtype Selectivity Profiling

When profiling novel melatonin receptor ligands for subtype selectivity, Z3670677764 can be included as a receptor‑silent baseline control at both hMT₁ and hMT₂, as its pEC₅₀ values of <4.5 at both receptors (n=3 each) confirm no measurable activity at either subtype [1]. This contrasts with UCSF7447, which exhibits MT₁‑selective inverse agonism (pEC₅₀ = 7.32 at hMT₁) [2], and UCSF4226, which is MT₂‑preferring (91‑fold selectivity) [3]. The target compound’s dual‑receptor inactivity allows it to normalize assay signal across both receptor subtypes simultaneously, a capability not offered by any of the active chemical probes in the melatonin receptor toolkit.

Clean Scaffold Control for Kinome‑Wide Selectivity Screens in Benzothienopyrimidine Drug Discovery Programs

Given the documented kinase inhibitory activity of multiple benzothieno[3,2‑d]pyrimidine derivatives—including EGFR (IC₅₀ = 47 nM) [1] and SIRT2 (IC₅₀ = 2.10 μg/mL) [2]—medicinal chemistry programs exploring this scaffold for kinase targets can use Z3670677764 as a pharmacologically silent scaffold control. Its validated inactivity at GPCRs (hMT₁/hMT₂) [3] and the absence of reported kinase inhibition make it suitable for establishing baseline cytotoxicity, non‑specific binding, and assay interference parameters in kinase screening cascades. This application is reinforced by the compound’s high purity (≥98% HPLC) and defined solubility (2 mg/mL DMSO) , which meet the quality standards expected for chemical probe validation campaigns.

Procurement‑Grade Reference Standard for Benzothieno[3,2‑d]pyrimidine Analytical Method Development

With a molecular formula of C₂₁H₁₄N₂OS₂ and a molecular weight of 374.48 Da [1], Z3670677764 offers well‑defined physicochemical properties (predicted boiling point 623.2±58.0 °C, predicted density 1.35±0.1 g/cm³) [1] that facilitate its use as a retention time marker or system suitability standard in HPLC and LC‑MS method development for benzothienopyrimidine compound libraries. The availability of this compound from a major vendor (Sigma‑Aldrich SML2754) with batch‑specific Certificates of Analysis [2] supports its use in regulated analytical environments where documented purity, identity, and solubility specifications are required for instrument qualification and method transfer.

Quote Request

Request a Quote for 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.